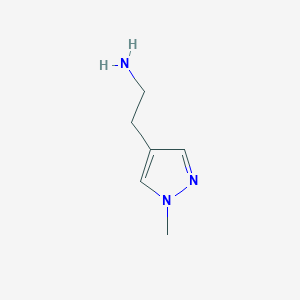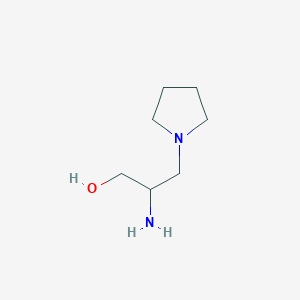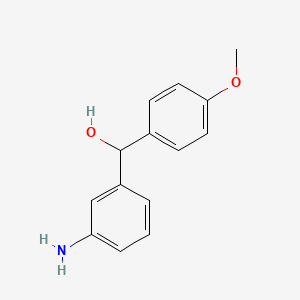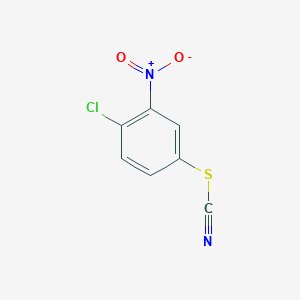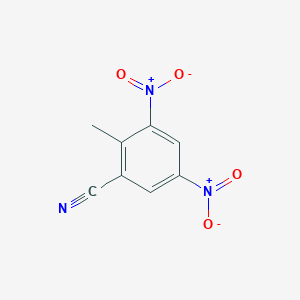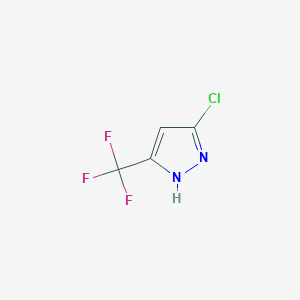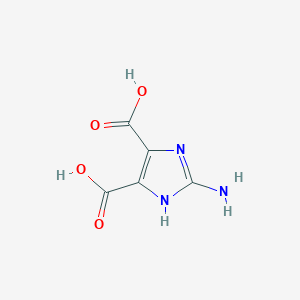
2-Amino-1H-imidazole-4,5-dicarboxylic acid
描述
2-Amino-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound with the molecular formula C5H5N3O4 It is characterized by the presence of an imidazole ring substituted with amino and carboxylic acid groups
作用机制
Target of Action
Imidazole compounds are known to interact with various biological targets, including enzymes and receptors, due to their versatile heterocyclic structure .
Mode of Action
Imidazole compounds generally interact with their targets through the nitrogen atoms in their five-membered ring structure . The presence of carboxylic acid groups may enhance the compound’s ability to form hydrogen bonds, potentially influencing its interaction with biological targets .
Biochemical Pathways
Imidazole compounds are known to participate in a variety of biochemical processes, including enzyme catalysis and signal transduction .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, permeability, and metabolic stability .
Result of Action
The effects would depend on the specific biological targets and pathways that the compound interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-1H-imidazole-4,5-dicarboxylic acid . For instance, the compound’s ionization state and thus its ability to interact with biological targets can be affected by pH .
生化分析
Biochemical Properties
2-Amino-1H-imidazole-4,5-dicarboxylic acid is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a ligand, binding to metal ions and forming complexes that are essential for catalytic activities. This compound interacts with enzymes such as oxidoreductases and transferases, facilitating electron transfer and group transfer reactions. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for signal transduction. This compound also affects gene expression by interacting with transcription factors and altering their binding affinity to DNA. Furthermore, this compound impacts cellular metabolism by participating in metabolic pathways that generate energy and synthesize biomolecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to active sites of enzymes, either inhibiting or activating their catalytic functions. This compound can also interact with nucleic acids, influencing processes such as DNA replication and repair. Additionally, this compound modulates gene expression by binding to promoter regions and affecting the recruitment of transcription machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote metabolic activities. At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific concentration of this compound is required to elicit a biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It participates in the synthesis of nucleotides and amino acids, acting as a precursor or intermediate. This compound interacts with enzymes such as synthetases and dehydrogenases, influencing the flux of metabolites and the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization to specific cellular compartments. The distribution of this compound can affect its availability and activity within different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its activity and role in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1H-imidazole-4,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonium acetate and potassium cyanide, followed by hydrolysis to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 2-Amino-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various imidazole derivatives with modified functional groups, which can have different chemical and biological properties.
科学研究应用
2-Amino-1H-imidazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, including metal-organic frameworks (MOFs) and other functional materials.
相似化合物的比较
4,5-Imidazoledicarboxylic acid: Another imidazole derivative with similar structural features but different functional groups.
5-Amino-4-imidazolecarboxamide: A related compound with an amide group instead of a carboxylic acid group.
Uniqueness: 2-Amino-1H-imidazole-4,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual presence of amino and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets.
属性
IUPAC Name |
2-amino-1H-imidazole-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c6-5-7-1(3(9)10)2(8-5)4(11)12/h(H,9,10)(H,11,12)(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPNJHXRZDVQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)N)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627766 | |
| Record name | 2-Amino-1H-imidazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69579-53-9 | |
| Record name | 2-Amino-1H-imidazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


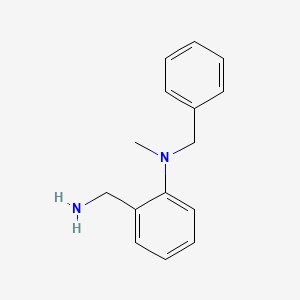
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1322818.png)
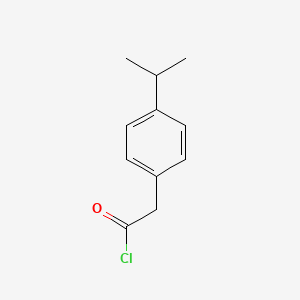
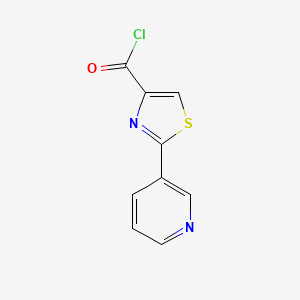

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)
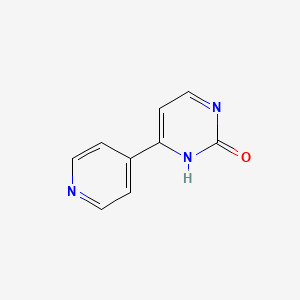
![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)
